molecular formula C20H16N6O4 B2872009 5-(3-methoxyphenyl)-1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione CAS No. 1251696-27-1

5-(3-methoxyphenyl)-1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione

Cat. No.: B2872009
CAS No.: 1251696-27-1
M. Wt: 404.386
InChI Key: KNFLEZATTADFON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(3-methoxyphenyl)-1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione is a useful research compound. Its molecular formula is C20H16N6O4 and its molecular weight is 404.386. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Anti-protozoal Activity

This compound is part of a series designed through the principle of bioisosterism, leading to the synthesis of novel oxadiazolyl pyrrolo triazole diones. These compounds are synthesized using a 1,3-dipolar cycloaddition reaction, aiming at potential anti-protozoal and anti-cancer activities. The structural elucidation was achieved through spectroscopic methods and physical characteristics, indicating a focused interest in the development of therapeutics targeting protozoal infections and cancer (Dürüst, Karakuş, Kaiser, & Taşdemir, 2012).

Antimicrobial and Antioxidant Activities

A related area of research involves the synthesis of 1,2,4-triazole derivatives, exploring their antimicrobial activities. The compounds synthesized exhibit good to moderate activities against various microorganisms, indicating their potential as novel antimicrobial agents. This research area extends the application of such heterocyclic compounds beyond protozoal diseases to bacterial and fungal infections (Bektaş et al., 2007).

Inhibitors against Caspase-3

Another significant application is the evaluation of these compounds as inhibitors against caspase-3, an enzyme playing a crucial role in apoptosis. The research identifies potent inhibitors, contributing to understanding the mechanism of action and potential therapeutic applications in diseases where apoptosis is dysregulated, such as in various cancers (Jiang & Hansen, 2011).

Molecular Stabilities and Anticancer Activity

Further investigations into the molecular stabilities, conformational analyses, and molecular docking studies of benzimidazole derivatives bearing 1,2,4-triazole as EGFR inhibitors highlight the anti-cancer properties of these compounds. This research underlines the importance of detailed molecular studies in the development of targeted cancer therapies (Karayel, 2021).

Drug-likeness and Microbial Investigation

A comprehensive study synthesizing a library of related compounds explores their in silico ADME prediction properties, in vitro antibacterial, antifungal, and antimycobacterial activities. This research not only demonstrates the antimicrobial potential of these compounds but also evaluates their drug-likeness, contributing to the development of new therapeutics (Pandya et al., 2019).

Properties

IUPAC Name

5-(3-methoxyphenyl)-3-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-3a,6a-dihydropyrrolo[3,4-d]triazole-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N6O4/c1-29-14-9-5-8-13(10-14)26-19(27)16-17(20(26)28)25(24-22-16)11-15-21-18(23-30-15)12-6-3-2-4-7-12/h2-10,16-17H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNFLEZATTADFON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2C(=O)C3C(C2=O)N(N=N3)CC4=NC(=NO4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.